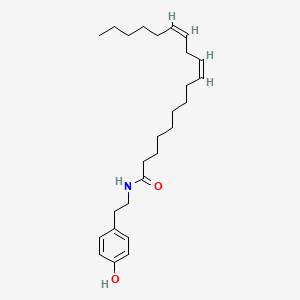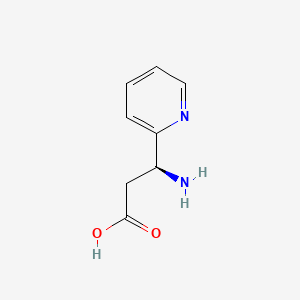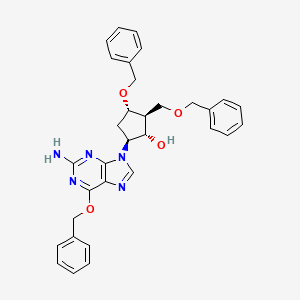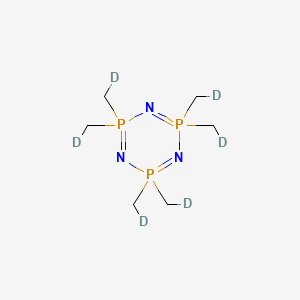![molecular formula C17H32N2O5 B586610 bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate CAS No. 145899-78-1](/img/structure/B586610.png)
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate: is a chemical compound with the molecular formula C_14H_26N_2O_6 It is characterized by the presence of two oxazolidine rings, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate typically involves the reaction of 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction scheme is as follows:
2(2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol)+Phosgene→Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol and carbon dioxide.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The oxazolidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Substitution Reactions: Common nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Hydrolysis: 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol and carbon dioxide.
Substitution Reactions: Various substituted oxazolidine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the oxazolidine rings.
科学研究应用
Chemistry: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used as a protecting group for amines and alcohols. It helps in the selective modification of biomolecules, facilitating the study of their functions and interactions.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a suitable candidate for controlled release formulations.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique chemical properties enhance the performance and durability of these materials.
作用机制
The mechanism of action of bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate involves its interaction with various molecular targets. The oxazolidine rings can form hydrogen bonds and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
相似化合物的比较
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] succinate
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] hexane-1,6-diylbiscarbamate
- Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] pentanedioate
Comparison: Bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to its analogs. The presence of the carbonate group enhances its reactivity and stability, making it suitable for a wider range of applications in various fields.
属性
CAS 编号 |
145899-78-1 |
|---|---|
分子式 |
C17H32N2O5 |
分子量 |
344.452 |
IUPAC 名称 |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate |
InChI |
InChI=1S/C17H32N2O5/c1-13(2)15-18(5-9-21-15)7-11-23-17(20)24-12-8-19-6-10-22-16(19)14(3)4/h13-16H,5-12H2,1-4H3 |
InChI 键 |
MJLCPNGJAGPYLB-UHFFFAOYSA-N |
SMILES |
CC(C)C1N(CCO1)CCOC(=O)OCCN2CCOC2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586543.png)

![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586548.png)

